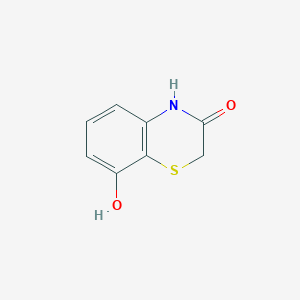

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one

CAS No.: 91375-76-7

Cat. No.: VC20343089

Molecular Formula: C8H7NO2S

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91375-76-7 |

|---|---|

| Molecular Formula | C8H7NO2S |

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | 8-hydroxy-4H-1,4-benzothiazin-3-one |

| Standard InChI | InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) |

| Standard InChI Key | HHSNRRCSRPQQNP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)NC2=C(S1)C(=CC=C2)O |

Introduction

Chemical Identity and Structural Features

Core Structure and Substitution Patterns

The compound belongs to the 1,4-benzothiazin-3-one family, characterized by a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom. The numbering system places the hydroxyl group at position 8 and the ketone at position 3 (Figure 1) . Key structural analogs, such as 8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one, demonstrate how substitutions at the 8-position influence physicochemical properties .

Table 1: Comparative Molecular Data for Benzothiazinone Derivatives

Spectroscopic Characterization

While direct spectral data for 8-hydroxy-2H-1,4-benzothiazin-3(4H)-one are unavailable, related compounds provide insights:

-

¹H NMR: Benzothiazinone protons typically resonate at δ 6.8–7.5 ppm (aromatic), with methylene groups adjacent to nitrogen at δ 3.5–4.2 ppm .

-

¹³C NMR: The ketone carbonyl appears near δ 170–175 ppm, while the thiazine ring carbons range from δ 40–60 ppm .

Synthetic Approaches

Propargylation and Cycloaddition Strategies

The synthesis of 1,4-benzothiazin-3-one derivatives often involves propargylation followed by 1,3-dipolar cycloaddition. For example, 4-propargyl-1,4-benzothiazin-3-ones react with azides to form triazole hybrids under Cu(I) catalysis . Adapting this method, 8-hydroxy derivatives could be synthesized via selective hydroxylation post-cyclization.

Ring-Opening and Functionalization

Physicochemical Properties

Hydrogen Bonding Capacity

With five hydrogen bond donors (two -NH, one -OH, two aromatic C-H) and nine acceptors, the compound exhibits strong intermolecular interactions . This profile favors crystal packing, as evidenced by X-ray structures of analog 13 (CCDC 1564624) .

Biological Activity and Applications

Therapeutic Prospects

While direct data are lacking, structural analogs have been explored for:

-

Antioxidant activity: Hydroxyl groups scavenge free radicals via H-atom transfer.

-

Enzyme inhibition: The ketone moiety coordinates metal ions in protease active sites.

Challenges and Future Directions

Current limitations include:

-

Synthetic complexity: Selective introduction of the 8-hydroxy group requires optimized directing groups.

-

Pharmacokinetic profiling: Predictive models for bioavailability and metabolism are needed.

Future work should prioritize:

-

Structure-activity relationship (SAR) studies to evaluate hydroxyl positioning effects.

-

In vivo toxicity assessments using zebrafish or murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume